2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone
Overview
Description
2,2,2-Trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone is a complex organic compound with the molecular formula C13H6Cl5NO2 and a molecular weight of 385.46 . This compound is characterized by its trichloroethanone core and a pyrrole ring substituted with a dichlorobenzoyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone involves multiple steps. One common method includes the reaction of 2-(trichloroacetyl)pyrrole with sulfuryl chloride in chloroform. The mixture is stirred for 17 hours in the dark, followed by quenching with sodium bicarbonate . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production and higher yields.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Substitution: The compound can undergo substitution reactions, particularly involving the trichloroethanone moiety.
Common reagents used in these reactions include sulfuryl chloride, sodium bicarbonate, and RMgX. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-Trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and mechanistic studies.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of other chemical compounds and materials
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone involves its interaction with specific molecular targets. The trichloroethanone moiety is reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific context of its use .
Comparison with Similar Compounds
Similar compounds include:
- 2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone
- 2,2,2-Trichloro-1-(4,5-dibromo-1H-pyrrol-2-yl)ethanone
- 2,2,2-Trichloro-1-(4,5-diiodo-1H-pyrrol-2-yl)ethanone
Compared to these compounds, 2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone is unique due to the presence of the dichlorobenzoyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,2,2-trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl5NO2/c14-7-1-2-8(9(15)4-7)11(20)6-3-10(19-5-6)12(21)13(16,17)18/h1-5,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTMBTZTNZTGQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401166564 | |
Record name | 2,2,2-Trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401166564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303995-92-8 | |
Record name | 2,2,2-Trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303995-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trichloro-1-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401166564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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